

# An In-depth Technical Guide to 2-(Octadecyloxy)ethanol (CAS: 2136-72-3)

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## Compound of Interest

Compound Name: 2-(Octadecyloxy)ethanol

Cat. No.: B1219275

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This technical guide provides a comprehensive overview of **2-(Octadecyloxy)ethanol**, a non-ionic surfactant with significant applications in pharmaceutical formulations and research. This document details its physicochemical properties, synthesis, applications, and toxicological profile, supported by representative experimental protocols and data visualizations to facilitate its use in a laboratory setting.

## Physicochemical and Structural Data

**2-(Octadecyloxy)ethanol**, also known as Ethylene Glycol Monoctadecyl Ether or C18E1, is an amphiphilic molecule characterized by a long hydrophobic octadecyl (C18) carbon chain and a hydrophilic primary alcohol headgroup.<sup>[1][2][3]</sup> This structure imparts surfactant properties, making it valuable for emulsification and solubilization.<sup>[1][4]</sup>

Table 1: Physicochemical Properties of **2-(Octadecyloxy)ethanol**

Property	Value	Source(s)
CAS Number	2136-72-3	[3]
Molecular Formula	C <sub>20</sub> H <sub>42</sub> O <sub>2</sub>	[3]
Molecular Weight	314.55 g/mol	[3]
Appearance	White solid / fine scales	---
Melting Point	48-53 °C	---
Boiling Point	413.1 ± 18.0 °C (Predicted)	---
Density	0.867 ± 0.06 g/cm <sup>3</sup> (Predicted)	---
Flash Point	100 °C	---
Solubility	Sparingly soluble in Chloroform, Slightly soluble in Ethyl Acetate, Low solubility in water.[2][5]	---
Storage Temperature	2-8°C, Sealed in a dry environment.	---

Table 2: Structural Identifiers

Identifier	Value	Source(s)
IUPAC Name	2-(octadecyloxy)ethanol	---
Synonyms	2-Octadecoxyethanol, Ethylene glycol mono{octadecyl ether, C18E1, Stearyl alcohol ethoxylate}	[2][3]
SMILES	CCCCCCCCCCCCCCCCCO CCO	[2]
InChI Key	ICIDSZQHPUZUHC- UHFFFAOYSA-N	[2][3]

## Surfactant Properties

The dual hydrophilic and lipophilic nature of **2-(Octadecyloxy)ethanol** allows it to reduce surface tension at oil-water interfaces, making it an effective emulsifier and stabilizer.[2][5] Key quantitative measures of surfactant efficacy include the Hydrophilic-Lipophilic Balance (HLB) and the Critical Micelle Concentration (CMC).

## Hydrophilic-Lipophilic Balance (HLB)

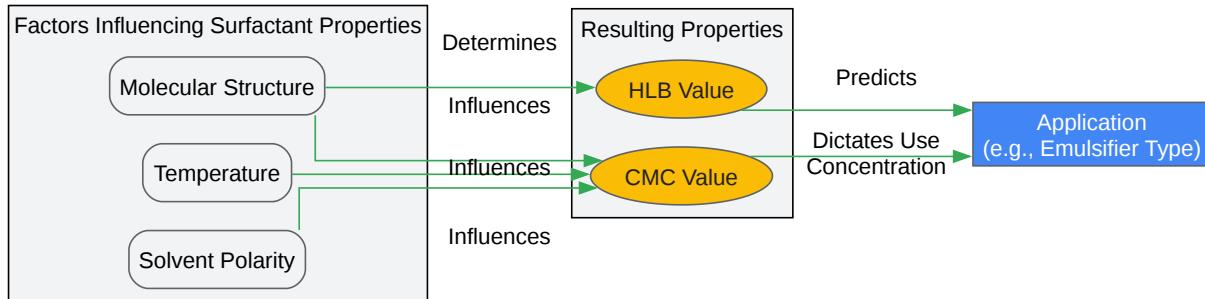
The HLB value predicts the surfactant properties of a molecule. Using Griffin's method ( $HLB = 20 * M_h / M$ ), where  $M_h$  is the molecular mass of the hydrophilic portion and  $M$  is the total molecular mass, the HLB can be calculated.[2]

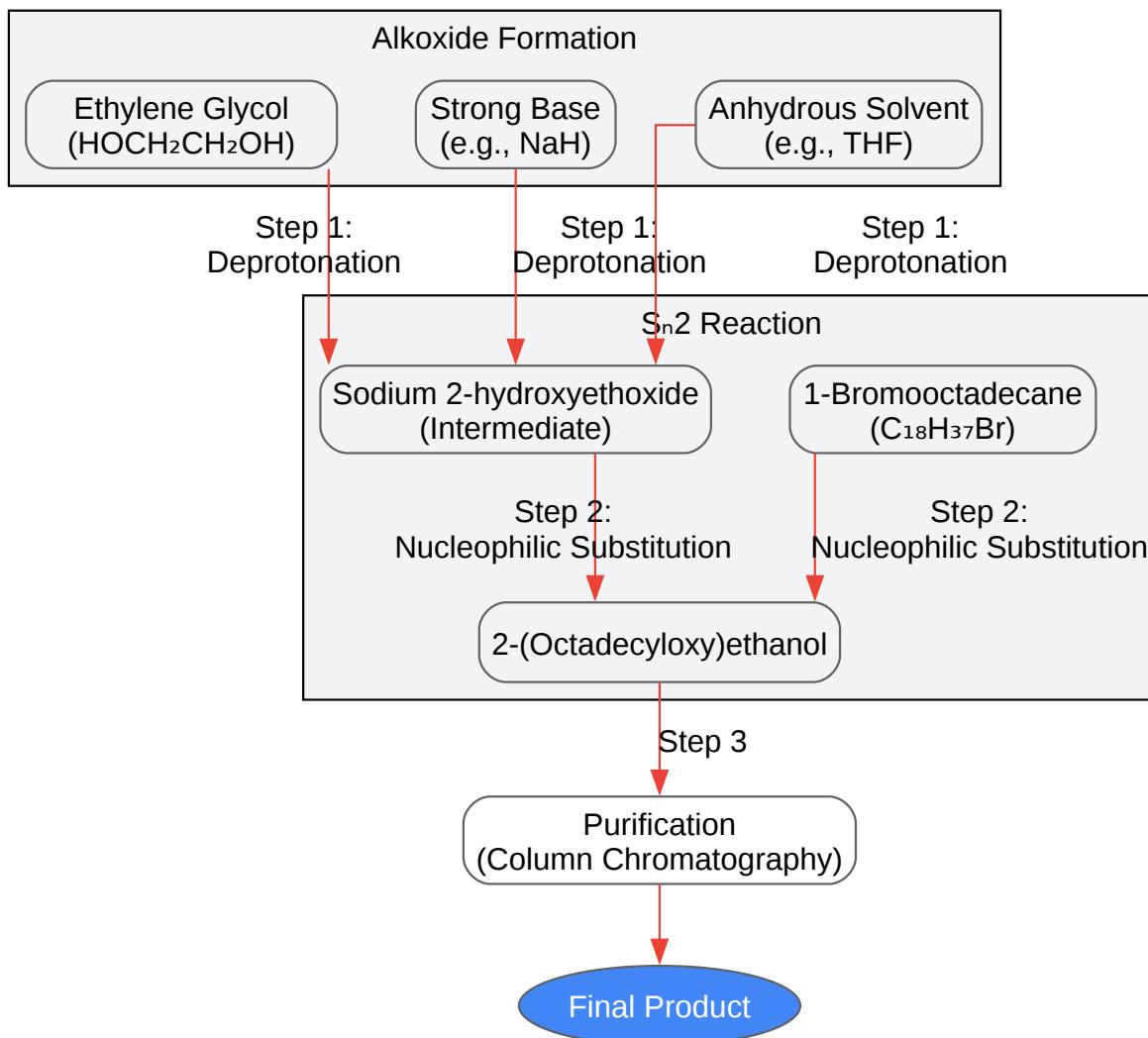
- $M_h$  (HO-CH<sub>2</sub>-CH<sub>2</sub>-O-): 61.06 g/mol
- $M$  (Total): 314.55 g/mol
- Calculated HLB:  $20 * (61.06 / 314.55) \approx 3.9$

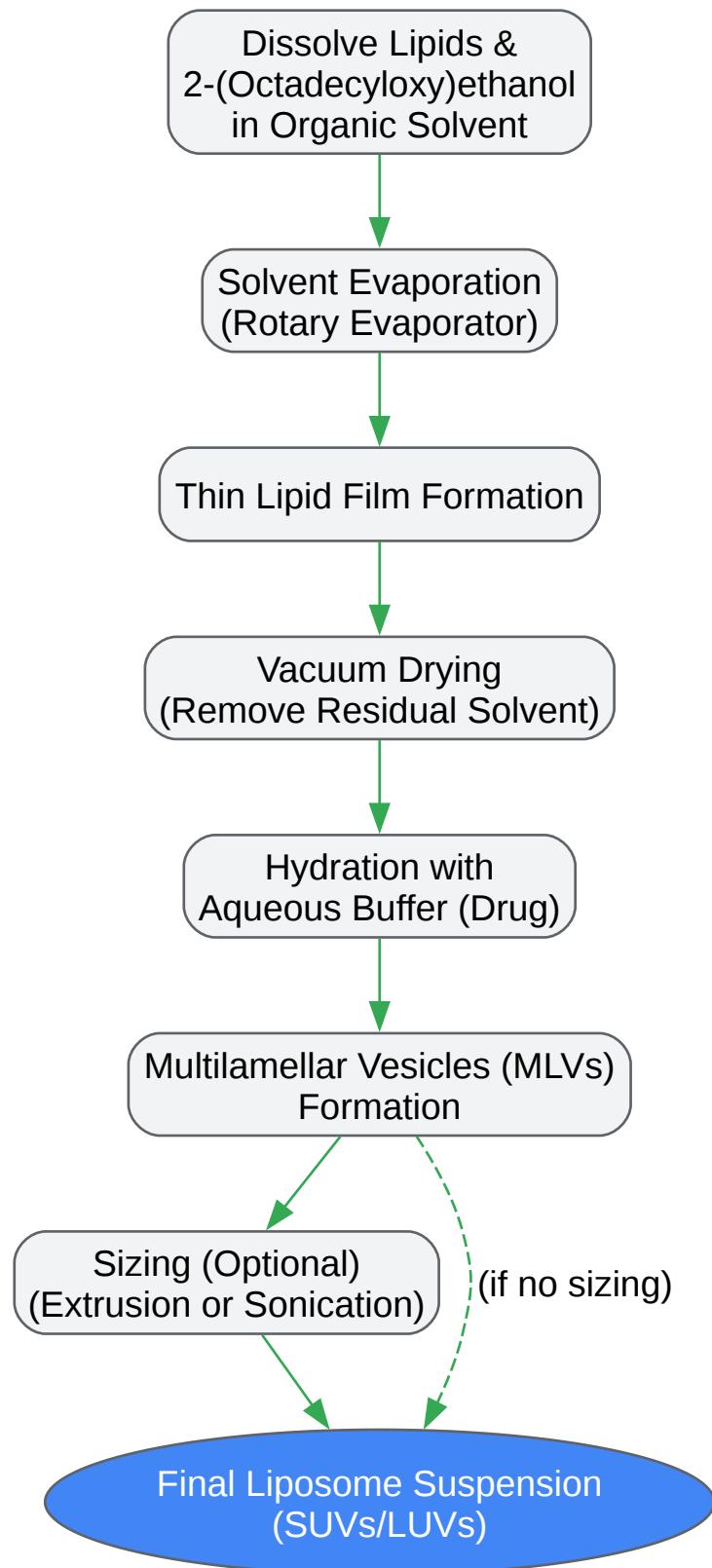
An HLB value of 3.9 suggests that **2-(Octadecyloxy)ethanol** is a lipophilic surfactant, best suited as a water-in-oil (W/O) emulsifier.[2]

## Critical Micelle Concentration (CMC)

The CMC is the concentration above which surfactant molecules self-assemble into micelles. While no specific experimentally determined CMC for **2-(Octadecyloxy)ethanol** was found in the reviewed literature, it is a critical parameter for formulation development. For related alkyl alcohol ethoxylates, the CMC is known to increase with a larger hydrophilic head group and decrease with a longer hydrophobic tail.[6] The CMC can be determined experimentally using methods such as surface tensiometry or fluorescence probe spectroscopy.[7][8]





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